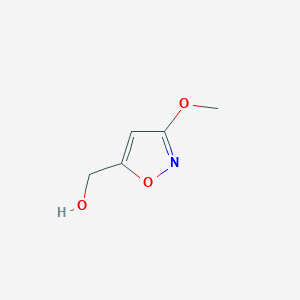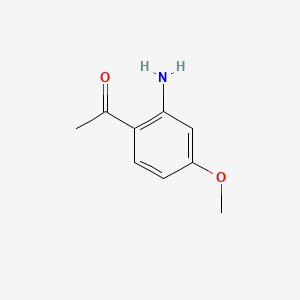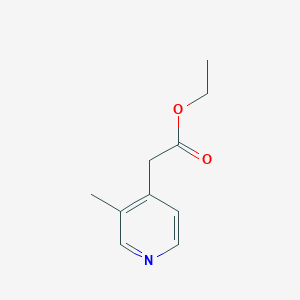
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride
Übersicht
Beschreibung
1,4-Bis(diphenylphosphino)butane (dppb) is a ligand that forms complexes with palladium, resulting in catalysts that are used in various chemical reactions. The palladium complexes containing dppb have been shown to be effective in processes such as copolymerization of ethylene and carbon monoxide, cross-coupling reactions, and cyclocarbonylation reactions. These complexes are characterized by their ability to form stable chelates with palladium, which enhances their catalytic activity .
Synthesis Analysis
The synthesis of palladium complexes with dppb involves the coordination of the ligand to the palladium center, often resulting in a square planar geometry around the metal. The synthesis process can yield various palladium(II) complexes, which are then characterized by techniques such as X-ray crystallography. For instance, the complex [{bis(2,3,4,5-tetramethylphospholyl)-o-xylene}PdCl2] is a seven-membered chelate with the phosphole rings oriented perpendicular to the PdP2Cl2 plane .
Molecular Structure Analysis
The molecular structure of palladium complexes with dppb ligands is crucial for their catalytic properties. X-ray crystallography has revealed that these complexes often adopt a square planar geometry, which is typical for palladium(II) species. The orientation of the ligands and the overall geometry of the complex can influence the reactivity and selectivity of the catalyst in various reactions .
Chemical Reactions Analysis
Palladium complexes with dppb ligands are versatile catalysts in organic synthesis. They have been used in the copolymerization of ethylene and carbon monoxide to produce high-molecular-weight polymers . Additionally, they catalyze cross-coupling reactions, such as the coupling of secondary alkyl Grignard reagents with organic halides, yielding products in high yields . Cyclocarbonylation reactions of allylphenols and allylnaphthols are also facilitated by these catalysts, leading to the formation of lactones and bis-lactones under syngas conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of palladium complexes with dppb ligands are influenced by the nature of the ligand and the metal center. These complexes are generally stable and can be handled under normal laboratory conditions. Their solubility in common organic solvents and their stability towards air and moisture make them suitable for use in various catalytic reactions. The electronic properties of the ligands, such as the electron-donating ability of the phosphino groups, are critical for the catalytic activity of the complexes .
Wissenschaftliche Forschungsanwendungen
“1,4-Bis(diphenylphosphino)butane-palladium(II) chloride” is a type of palladium catalyst that is commonly used in various types of cross-coupling reactions . Here are some of the applications:
- Buchwald-Hartwig Cross Coupling Reaction : This reaction is used to form carbon-nitrogen bonds, which are crucial in the synthesis of many types of organic compounds .
- Suzuki-Miyaura Coupling : This is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry .
- Stille Coupling : This reaction is used to form carbon-carbon bonds between an organotin compound and an organic halide .
- Heck Reaction : This is a carbon-carbon bond-forming reaction used in organic chemistry .
- Negishi Coupling : This reaction is used to form carbon-carbon bonds between an organozinc compound and an organic halide .
- Sonogashira Coupling : This reaction is used to form carbon-carbon bonds between an alkyne and an organic halide .
-
Styrene Carbonylation : This compound is used as a catalyst for the carbonylation of styrene . Carbonylation is a process that introduces a carbonyl group into a molecule. The carbonylation of styrene can lead to a variety of useful products, including polystyrene and other types of plastics .
-
Coupling of Alkyl Grignard Reagents with Organic Halides : This compound is also used as a catalyst for the coupling of alkyl Grignard reagents with organic halides . This type of reaction is useful for forming carbon-carbon bonds, which are crucial in the synthesis of many types of organic compounds .
-
Selective Monoalkylation of Organic Polyhalides : This compound is used as a catalyst for the selective monoalkylation of organic polyhalides . This type of reaction is useful for selectively introducing an alkyl group into a molecule .
-
Modification of the Dihalovinyl Moiety of Synthetic Pyrethroids : This compound is used as a catalyst for the modification of the dihalovinyl moiety of synthetic pyrethroids . Synthetic pyrethroids are a type of insecticide, and this type of modification can enhance their effectiveness .
-
Catalyst for the Grignard Coupling for Regio and Stereoselective Monoalkylation and Arylation of 1,1-Dichloro-1-Alkenes : This compound is used as a catalyst for the Grignard coupling for regio and stereoselective monoalkylation and arylation of 1,1-dichloro-1-alkenes .
-
Synthetic Pyrethriods: Catalyst for the Negishi Coupling of (2,2-Dihaloethenyl)cyclopropanecarboxylates : This compound is used as a catalyst for the Negishi coupling of (2,2-dihaloethenyl)cyclopropanecarboxylates .
-
Catalysis of Styrene Carbonylation : This compound is used for the catalysis of styrene carbonylation . Carbonylation is a process that introduces a carbonyl group into a molecule. The carbonylation of styrene can lead to a variety of useful products .
-
Coupling of Alkyl Grignard Reagents with Organic Halides : This compound is also used as a catalyst for the coupling of alkyl Grignard reagents with organic halides . This type of reaction is useful for forming carbon-carbon bonds .
-
Selective Monoalkylation of Organic Polyhalides : This compound is used as a catalyst for the selective monoalkylation of organic polyhalides . This type of reaction is useful for selectively introducing an alkyl group into a molecule .
-
Modification of the Dihalovinyl Moiety of Synthetic Pyrethroids : This compound is used as a catalyst for the modification of the dihalovinyl moiety of synthetic pyrethroids . Synthetic pyrethroids are a type of insecticide, and this type of modification can enhance their effectiveness .
-
Catalyst for the Grignard Coupling for Regio and Stereoselective Monoalkylation and Arylation of 1,1-Dichloro-1-Alkenes : This compound is used as a catalyst for the Grignard coupling for regio and stereoselective monoalkylation and arylation of 1,1-dichloro-1-alkenes .
-
Synthetic Pyrethriods: Catalyst for the Negishi Coupling of (2,2-Dihaloethenyl)cyclopropanecarboxylates : This compound is used as a catalyst for the Negishi coupling of (2,2-dihaloethenyl)cyclopropanecarboxylates .
Safety And Hazards
Eigenschaften
IUPAC Name |
dichloropalladium;4-diphenylphosphanylbutyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJBXVWVPVTOO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450296 | |
| Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride | |
CAS RN |
29964-62-3 | |
| Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro-1,4-bis(diphenyl phosphino)butane Palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



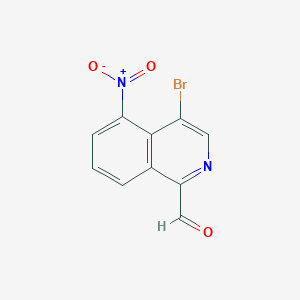
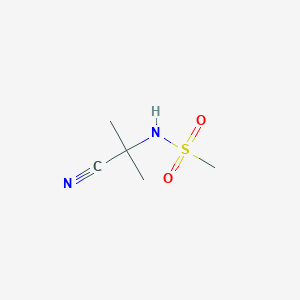
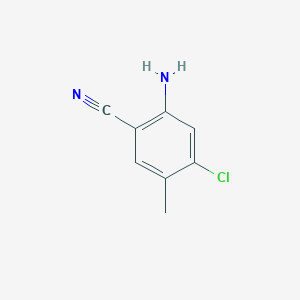
![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)
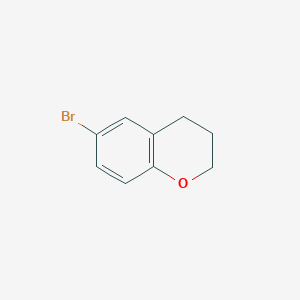
![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
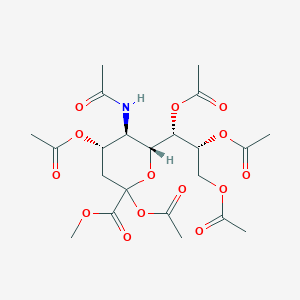
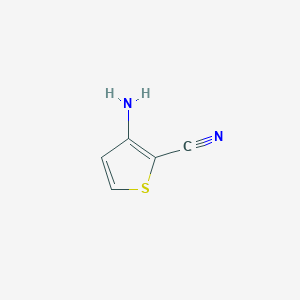
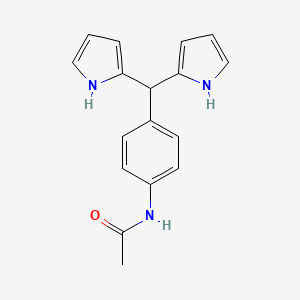
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)
